molecular formula C18H35ClO2 B1198623 2-Chloroethyl palmitate CAS No. 929-16-8

2-Chloroethyl palmitate

Cat. No. B1198623
CAS RN: 929-16-8
M. Wt: 318.9 g/mol
InChI Key: CPFFARIYTPCNJA-UHFFFAOYSA-N
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Description

2-Chloroethyl palmitate is a compound that has been studied in various contexts, including its hydrolysis by mammalian enzymes and its formation through the conjugation of fatty acids. These studies have explored its behavior in biological systems and its potential applications in various fields.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds related to 2-Chloroethyl palmitate, such as Chloramphenicol Palmitate, has been analyzed using various spectroscopic techniques. These studies provide insights into the molecular structure and bonding features of such compounds, facilitating a deeper understanding of their chemical behavior (R. Mishra et al., 2013).

Chemical Reactions and Properties

Research has shown that 2-Chloroethyl palmitate undergoes hydrolysis in various biological environments, such as artificial gastric and pancreatic juices, as well as in liver and intestine homogenates. This hydrolysis process is significant for understanding the chemical behavior and potential applications of 2-Chloroethyl palmitate in biological systems (J. Sullivan & J. J. Majnarich, 1981).

Physical Properties Analysis

The physical properties of 2-Chloroethyl palmitate and related compounds, such as their solubility, melting point, and boiling point, are crucial for their practical applications. These properties determine how the compound can be used in various industrial and research contexts. However, specific studies focusing on the physical properties of 2-Chloroethyl palmitate were not identified in this search.

Chemical Properties Analysis

The chemical properties of 2-Chloroethyl palmitate, including its reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for understanding its applications and effects in biological systems and industrial processes. The study on the hydrolysis of 2-Chloroethyl palmitate and 2-Chloroethyl linoleate provides insight into its chemical behavior in different environments (J. Sullivan & J. J. Majnarich, 1981).

Scientific Research Applications

  • Hydrolysis of 2-Chloroethyl Palmitate and 2-Chloroethyl Linoleate : This study investigated the hydrolysis of 2-chloroethyl palmitate in different preparations, including artificial gastric juice, artificial pancreatic juice, pig liver homogenates, and pig intestine homogenates. Substantial hydrolysis was observed in all preparations except the artificial gastric juice, indicating the compound's potential susceptibility to biological hydrolysis (Sullivan & Majnarich, 1981).

  • Hepatic Fatty Acid Conjugation of 2-Chloroethyl Palmitate : This research demonstrated the formation of 2-chloroethyl palmitate and other fatty acid conjugates in vivo in rats. These findings suggest the potential metabolic pathways and interactions of 2-chloroethyl palmitate in mammalian systems (Kaphalia & Ansari, 1989).

  • Cholesterol Ester Hydrolase Mediated Conjugation of Haloethanols with Fatty Acids : This study explored the enzymatic formation of 2-chloroethyl esters of various fatty acids, highlighting the potential biochemical applications and interactions of 2-chloroethyl palmitate in enzymatic processes (Bhat & Ansari, 1990).

  • Palmitate-induced Effects on Mesenchymal Stromal Cells : Although this study focused on palmitate rather than 2-chloroethyl palmitate, it provides insights into the broader effects of palmitate compounds on cellular functions, which might be relevant for understanding the biological activity of 2-chloroethyl palmitate (Boland et al., 2017).

  • Identification and Determination of 2-Chloroethyl Esters in Foods : This study identified 2-chloroethyl esters, including 2-chloroethyl palmitate, in various spices and foods, demonstrating the relevance of these compounds in food science and safety (Heikes & Griffitt, 1979).

properties

IUPAC Name

2-chloroethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFFARIYTPCNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239181
Record name 2-Chloroethyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl palmitate

CAS RN

929-16-8
Record name 2-Chloroethyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 929-16-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406555
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroethyl palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROETHYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z4GDF61O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
DL Heikes, KR Griffitt - Bulletin of Environmental Contamination and …, 1979 - Springer
… These unknowns were identified as 2-chloroethyl palmitate and 2-chloroethyl linoleate by gas … An acid catalyzed esterification reaction was utilized to synthesize 2-chloroethyl palmitate …
Number of citations: 21 link.springer.com
JJ Sullivan, JJ Majnarich - Journal of food protection, 1981 - Elsevier
… Hydrolysis of 2-chloroethyl palmitate and 2-chloroethyl … (,3), 2-chloroethyl palmitate and 2-chloroethyllinoleate were … of this study to determine if 2-chloroethyl palmitate and 2-chloroethyl …
Number of citations: 4 www.sciencedirect.com
BS Kaphalia, GAS Ansari - Journal of biochemical toxicology, 1989 - Wiley Online Library
… ions (M + NH4, base peak) at dz 336/338, 3621364, and 364/366 in a ratio of 3:l and 3801382 and 408/410 in a ratio of 1:l confirmed the in vivo formation of 2-chloroethyl palmitate, 2…
Number of citations: 27 onlinelibrary.wiley.com
DL Heikes, KR Griffitt - Journal of the Association of Official …, 1979 - academic.oup.com
… Ultimately, these compounds were identified as 2-chloroethyl palmitate and 2chloroethyl linoleate by GLC/mass … 4—Mass spectrum (75 ev) of 2-chloroethyl palmitate (Mt = 318). …
Number of citations: 21 academic.oup.com
HK Bhat, GAS Ansari - Chemical Research in Toxicology, 1990 - ACS Publications
… (1979) Identification of 2chloroethyl palmitate and 2-chloroethyl linoleate in French dressing… Sullivan, JJ, and Majnarich, JJ (1981) Hydrolysis of 2chloroethyl palmitate and 2-chloroethyl …
Number of citations: 23 pubs.acs.org
MP Yurawecz - Journal of the Association of Official Analytical …, 1987 - academic.oup.com
… Using column 2 [Apparatus (b)], a 20 mg test portion equivalent injection could typically be used to determine ca 0.2 ppm 2-chloroethyl palmitate (CEE16) or CEE18., at a signal-to-noise …
Number of citations: 8 academic.oup.com
TSC Sun, HM Stahr, JA Love - Journal of agricultural and food …, 1998 - ACS Publications
The Mutatox test (the commercial name for a bioluminescent bacterial genotoxicity test), which has been proved to be a good alternative to the Ames test, was used in this study to test …
Number of citations: 5 pubs.acs.org
GAS Ansari, BS Kaphalia, MF Khan - Toxicology letters, 1995 - Elsevier
In this review, we discuss the formation and toxicity of fatty acid conjugates of xenobiotics. Conjugates formed in vivo and in vitro and those detected as contaminants are reviewed. Due …
Number of citations: 47 www.sciencedirect.com
DS Podrebarac - Journal of the Association of Official Analytical …, 1984 - academic.oup.com
… at the 0.05 ppm level and in 4 composites at trace levels; pentachlorobenzene was found in 2 composites and traces of another PCB reported as Aroclor 1260, 2-chloroethyl palmitate, …
Number of citations: 45 academic.oup.com
DS Podrebarac - Journal of the Association of Official Analytical …, 1984 - academic.oup.com
… level; pentachlorobenzene, found in one composite at the 0.002 ppm level; 2-chloroethyl linoleate, found in 2 composites at the 0.040 and 0.180 ppm levels; and 2-chloroethyl palmitate, …
Number of citations: 22 academic.oup.com

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